DNA Intercalation Propensity: Bis-Benzothiazole Architecture vs. Mono-Benzothiazole Fragments
In the structurally analogous 1,4-phenylene-bis-benzothiazole series (compounds 3a–3f), the bis-benzothiazole framework conferred consistent DNA-binding activity, with the lead diimidazolinyl derivative 3b displaying pronounced DNA intercalation, topoisomerase I/II poisoning, and apoptosis induction [1]. In contrast, simple mono-benzothiazole fragments such as 2-aminobenzothiazole or N-phenyl-benzothiazole-2-carboxamide lack the extended aromatic surface required for dual-site DNA intercalation and show negligible DNA binding under comparable conditions [1]. This represents a class-level structural differentiation directly applicable to CAS 477538-35-5, which shares the same phenylene-bis-benzothiazole core.
| Evidence Dimension | DNA intercalation and topoisomerase inhibition |
|---|---|
| Target Compound Data | Not directly measured for CAS 477538-35-5; class representative 3b shows clear DNA binding, topo I/II poisoning, and apoptosis induction [1] |
| Comparator Or Baseline | Mono-benzothiazole fragments (e.g., 2-aminobenzothiazole): no measurable DNA intercalation under identical assay conditions |
| Quantified Difference | Qualitative difference only: bis-benzothiazole scaffolds display DNA intercalation absent in mono-benzothiazole fragments |
| Conditions | In vitro DNA-binding assays (UV-Vis, fluorescence, thermal denaturation) and topoisomerase I/II poisoning assays in cell-free systems |
Why This Matters
Procurement of CAS 477538-35-5 is essential for research programs aiming to exploit bis-benzothiazole-mediated DNA damage, a mechanism not accessible with cheaper mono-benzothiazole analogs.
- [1] Racané, L., et al. (2013). New anticancer active and selective phenylene-bisbenzothiazoles: Synthesis, antiproliferative evaluation and DNA binding. European Journal of Medicinal Chemistry, 63, 882–891. View Source
